N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide
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Overview
Description
N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide is a complex organic compound with the molecular formula C25H24N4O2S. This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a benzyl group, an ethoxyphenyl group, and a tetraazolylthioacetamide moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-ethoxyphenyl isothiocyanate to form an intermediate, which is then reacted with sodium azide to introduce the tetraazole ring. The final step involves the acylation of the intermediate with chloroacetic acid to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The tetraazole ring is known to interact with metal ions, which can play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: Known for their anticancer properties.
2-Arylbenzothiazole: Used in pharmaceutical chemistry for its diverse biological activities.
2-Amino-1,3,4-oxadiazole Derivatives: Investigated for their antibacterial activity.
Uniqueness
N-Benzyl-2-((1-(4-ethoxyphenyl)-1H-tetraazol-5-YL)thio)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its tetraazole ring and thioacetamide moiety are particularly noteworthy for their ability to interact with various biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19N5O2S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzyl-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H19N5O2S/c1-2-25-16-10-8-15(9-11-16)23-18(20-21-22-23)26-13-17(24)19-12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,24) |
InChI Key |
UONFXTJWQQHYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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